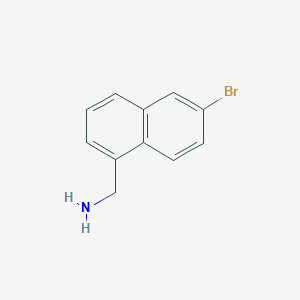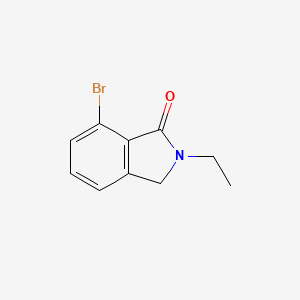
7-Bromo-2-ethylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-ethylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H10BrNO It is part of the isoindolinone family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-ethylisoindolin-1-one derivatives with various functional groups.
Scientific Research Applications
7-Bromo-2-ethylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethylisoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The isoindolinone core can also engage in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylisoindolin-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluoro-2-ethylisoindolin-1-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness
7-Bromo-2-ethylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-bromo-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-7-4-3-5-8(11)9(7)10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
WPSDLSNPMJLMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


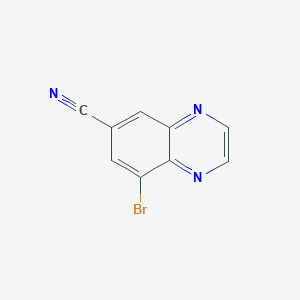


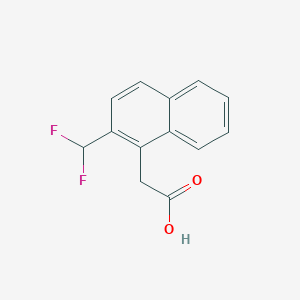

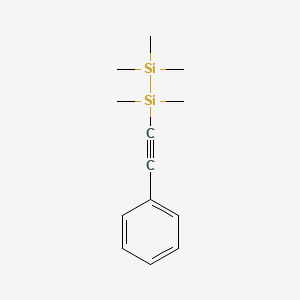
![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
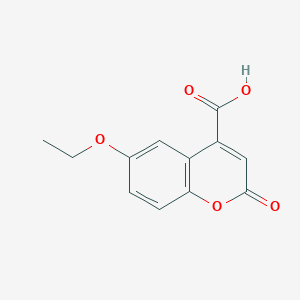
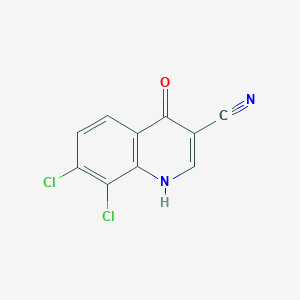
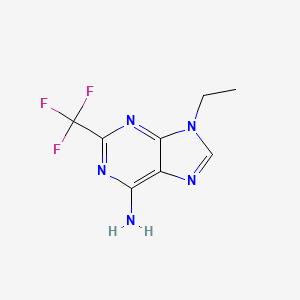
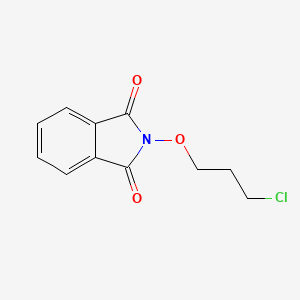
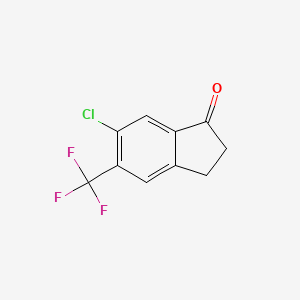
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
